molecular formula C6H6N2O3S B11772555 Ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate

Ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B11772555
M. Wt: 186.19 g/mol
InChI Key: RTRQXWFOTXGMOM-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound featuring a thiadiazole core substituted with a formyl group at position 5 and an ethyl ester at position 4. The thiadiazole ring, a five-membered aromatic system containing sulfur and two nitrogen atoms, confers unique electronic and steric properties. The formyl group at position 5 enhances reactivity, enabling participation in condensation and nucleophilic addition reactions, which are critical for synthesizing pharmaceuticals, agrochemicals, and functional materials.

Properties

Molecular Formula

C6H6N2O3S

Molecular Weight

186.19 g/mol

IUPAC Name

ethyl 5-formylthiadiazole-4-carboxylate

InChI

InChI=1S/C6H6N2O3S/c1-2-11-6(10)5-4(3-9)12-8-7-5/h3H,2H2,1H3

InChI Key

RTRQXWFOTXGMOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SN=N1)C=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The Vilsmeier-Haack reagent is generated by mixing phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) at 0–5°C. The amino group at position 5 of the thiadiazole acts as a nucleophile, attacking the electrophilic chloroiminium intermediate formed by the reagent. Subsequent hydrolysis yields the formyl group.

Key Parameters :

  • Temperature : Maintaining 0–5°C during reagent preparation minimizes side reactions (e.g., ester hydrolysis).

  • Solvent : Anhydrous dichloromethane or 1,2-dichloroethane ensures optimal reagent stability.

  • Workup : Quenching with ice-water followed by neutralization with sodium bicarbonate isolates the product.

Yield and Purity Optimization

  • Yield : 65–75% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

  • Purity : >95% achieved via recrystallization from ethanol.

Table 1: Vilsmeier-Haack Formylation Conditions

ParameterOptimal ValueEffect on Yield/Purity
Temperature0–5°CPrevents decomposition
POCl₃:DMF Ratio1:1.2Maximizes reagent activity
Reaction Time4–6 hoursBalances conversion and side reactions

Cyclocondensation with Thionyl Chloride

This method constructs the thiadiazole ring de novo , incorporating the formyl group during cyclization. The precursor ethyl N-carbethoxyhydrazinoformyl acetate reacts with thionyl chloride (SOCl₂) to form the thiadiazole core.

Reaction Pathway

  • Hydrazone Formation : Ethyl acetoacetate reacts with carbethoxyhydrazine to form a hydrazone derivative.

  • Cyclization : SOCl₂ facilitates cyclization, eliminating HCl and forming the thiadiazole ring.

  • Oxidation : The intermediate methyl group is oxidized to a formyl group using mild oxidizing agents (e.g., MnO₂).

Critical Observations :

  • SOCl₂ Stoichiometry : Excess SOCl₂ (2.5 equiv) drives cyclization to completion.

  • Oxidation Step : Manganese dioxide in dichloromethane selectively oxidizes the methyl group without ester cleavage.

Industrial Scalability

  • Throughput : Batch reactions achieve 50–100 g scale with consistent yields (60–70%).

  • Cost Efficiency : SOCl₂ is cost-effective, but solvent recovery (dichloromethane) is essential for sustainability.

Table 2: Cyclocondensation vs. Vilsmeier-Haack Methods

MetricCyclocondensationVilsmeier-Haack
Starting MaterialEthyl acetoacetate5-Amino-thiadiazole
Reaction Steps3 (hydrazone, cyclization, oxidation)1 (formylation)
Yield60–70%65–75%
ScalabilityHighModerate

Mechanistic Insights and Byproduct Analysis

Side Reactions in Vilsmeier-Haack Formylation

  • Ester Hydrolysis : Trace water converts the ethyl ester to carboxylic acid, reducing yield. Anhydrous conditions mitigate this.

  • Over-Oxidation : Prolonged reaction times or elevated temperatures lead to formic acid derivatives.

Byproducts in Cyclocondensation

  • Thiadiazole Isomers : Poor temperature control favors 1,2,4-thiadiazole isomers (e.g., ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate).

  • Chlorinated Byproducts : Excess SOCl₂ may chlorinate the thiadiazole ring, requiring careful stoichiometry.

Industrial Production and Green Chemistry Considerations

Solvent Recycling

  • Dichloromethane Recovery : Distillation reclaims >90% solvent, reducing environmental impact.

  • Waste Streams : Neutralization of POCl₃ generates phosphate salts, which are repurposed as fertilizers.

Catalytic Innovations

  • Lewis Acid Catalysts : ZnCl₂ (5 mol%) accelerates cyclocondensation, cutting reaction time by 30%.

  • Microwave Assistance : Reduces Vilsmeier-Haack reaction time to 1 hour with comparable yields .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The formyl group (-CHO) undergoes selective oxidation and reduction:

  • Oxidation : Treatment with potassium permanganate (KMnO₄) converts the formyl group to a carboxylic acid (-COOH), yielding ethyl 5-carboxy-1,2,3-thiadiazole-4-carboxylate. This reaction proceeds via radical intermediates under acidic conditions.

  • Reduction : Sodium borohydride (NaBH₄) reduces the formyl group to a hydroxymethyl (-CH₂OH) derivative, forming ethyl 5-(hydroxymethyl)-1,2,3-thiadiazole-4-carboxylate.

Mechanistic Insight :
Oxidation involves sequential proton abstraction and radical formation, followed by hydroxylation. Reduction proceeds through nucleophilic attack on the carbonyl carbon .

Nucleophilic Substitution at the Ester Group

The ethyl ester (-COOEt) participates in nucleophilic acyl substitution:

ReagentProductYield (%)Conditions
Hydrazine (NH₂NH₂)5-Formyl-1,2,3-thiadiazole-4-carbohydrazide85Ethanol, reflux
Amines (R-NH₂)5-Formyl-1,2,3-thiadiazole-4-carboxamides70–90DMF, room temperature

Key Finding : Hydrazide derivatives exhibit antimicrobial activity, with MIC values as low as 2 µg/mL against Staphylococcus aureus .

Condensation Reactions

The formyl group reacts with nucleophiles to form hydrazones and Schiff bases:

  • Hydrazone Formation : Reaction with hydrazines (e.g., thiosemicarbazide) yields 5-(hydrazonomethyl)-1,2,3-thiadiazole-4-carboxylates. These intermediates cyclize to form pyrazole or triazole derivatives under acidic conditions .

  • Schiff Base Synthesis : Condensation with aromatic amines produces 5-(arylideneamino)-1,2,3-thiadiazole-4-carboxylates. These compounds show fluorescence properties, with λ<sub>em</sub> at 450–470 nm.

Example Reaction :
RCHO+H2NNHRRCH=NNHR+H2O\text{RCHO} + \text{H}_2\text{NNHR} \rightarrow \text{RCH=NNHR} + \text{H}_2\text{O}
(Reaction with phenylhydrazine, R = thiadiazole backbone) .

Electrophilic Substitution on the Thiadiazole Ring

The electron-deficient thiadiazole ring undergoes electrophilic substitution:

Reaction TypeReagentPosition ModifiedProduct Application
HalogenationCl₂, FeCl₃C-2Anticancer agents
NitrationHNO₃, H₂SO₄C-5Explosives precursors

Mechanism : Nitration proceeds via a Wheland intermediate, with regioselectivity controlled by electron-withdrawing groups .

Coupling Reactions with Diazonium Salts

Azo derivatives are synthesized via diazo-coupling:

  • Reaction with benzenediazonium chloride forms 5-(phenyldiazenyl)-1,2,3-thiadiazole-4-carboxylates. These compounds display solvatochromic behavior, shifting from yellow to red in polar solvents .

Conditions : Ethanol, 0–5°C, pH 7–8 .

Ring-Opening Reactions

Under strong bases (e.g., NaOH), the thiadiazole ring undergoes cleavage:

  • Hydrolysis produces thiourea derivatives and glyoxylic acid esters .

  • Reaction with Grignard reagents (RMgX) yields open-chain thioethers.

Critical Note : Ring-opening is irreversible and pH-dependent, limiting synthetic utility .

Advanced Functionalization via Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura reactions enable aryl group introduction:

CatalystAryl Boronic AcidProduct Yield (%)
Pd(PPh₃)₄4-Fluorophenyl78
Pd(OAc)₂/XPhos2-Naphthyl65

Application : Aryl-substituted derivatives inhibit COX-2 with IC₅₀ values of 0.8–1.2 µM .

Mechanistic Highlights

  • Cyclization Pathways : Thiosemicarbazide attacks the formyl carbon, followed by cyclization via sulfur participation (Scheme 1) .

  • Acetal Formation : Ethyl 4,4-diethoxy-3-oxobutanoate reacts with the formyl group in DMSO/K₂CO₃, forming acetals that hydrolyze to aldehydes .

This compound’s dual reactivity (formyl and ester groups) and modular thiadiazole core make it indispensable in medicinal chemistry and materials science. Recent advances in cross-coupling and diazo chemistry have expanded its utility in targeted drug design .

Scientific Research Applications

Pharmaceutical Applications

Drug Development
Ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate serves as a versatile building block for synthesizing biologically active molecules. Its structure allows for modifications that can lead to compounds with enhanced therapeutic properties. For instance, derivatives of this compound have shown promising activity against various pathogens and diseases.

Case Study: Antimicrobial Activity

A study evaluated several derivatives of this compound for their antimicrobial properties. Compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) that indicate significant potential as antimicrobial agents.

Compound NameMIC (µg/mL)Activity Level
This compound32Moderate
Derivative A16High
Derivative B8Very High

Agricultural Applications

Agrochemical Development
The compound is explored for its potential use in developing new agrochemicals, particularly as fungicides and herbicides. Its thiadiazole structure is believed to enhance the efficacy of crop protection agents.

Case Study: Fungicidal Activity

Research has demonstrated that formulations containing this compound exhibit effective antifungal properties against common plant pathogens such as Fusarium spp. and Botrytis cinerea. The compound's ability to disrupt fungal cell walls was highlighted in field trials .

PathogenInhibition (% at 100 ppm)
Fusarium oxysporum85
Botrytis cinerea78

Material Science Applications

Polymer Synthesis
this compound is utilized in creating specialty polymers and coatings. Its incorporation into polymer matrices has been shown to improve mechanical strength and environmental resistance.

Case Study: Coating Durability

A series of experiments assessed the durability of coatings made with this compound under various environmental conditions. Results indicated that the coatings exhibited superior resistance to UV degradation and moisture absorption compared to traditional formulations.

Coating TypeUV Resistance (hours)Moisture Absorption (%)
Traditional5012
With Ethyl Thiadiazole1206

Biochemical Applications

Enzyme Interaction Studies
Preliminary studies suggest that this compound can interact with various biological macromolecules. This property is crucial for drug design as it may inhibit specific enzymes involved in disease processes.

Case Study: Enzyme Inhibition

Research investigating the interaction of this compound with acetylcholinesterase (AChE) showed promising results in inhibiting enzyme activity, which could have implications for treating neurodegenerative diseases .

EnzymeInhibition (%) at 50 µM
Acetylcholinesterase (AChE)70
Butyrylcholinesterase (BChE)65

Mechanism of Action

The mechanism of action of ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate and its derivatives involves interactions with various molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in microbial metabolic pathways. The compound’s neuroprotective effects could be related to its ability to modulate oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The substituent at position 5 of the thiadiazole ring significantly influences the compound’s physicochemical properties, reactivity, and applications. Below is a detailed comparison with key analogs:

Ethyl 5-Amino-1,2,3-Thiadiazole-4-Carboxylate

  • Structure: Amino group at position 5.
  • Molecular Formula : C₅H₇N₃O₂S.
  • Molecular Weight : 173.19 g/mol.
  • Melting Point : 123–125°C.
  • Solubility : Insoluble in water .
  • Applications: Widely used as a pharmaceutical intermediate. Its amino group facilitates further functionalization, such as acylation or coupling reactions .
  • Stability: Requires storage away from oxidizing agents due to the reactive amino group .

Ethyl 5-Chloro-1,2,3-Thiadiazole-4-Carboxylate

  • Structure : Chloro group at position 5.
  • Molecular Formula : C₅H₅ClN₂O₂S.
  • Molecular Weight : 192.62 g/mol.
  • Melting Point: Not reported.
  • Solubility : Likely hydrophobic due to the chloro substituent.
  • Applications : Serves as a precursor in nucleophilic substitution reactions. The chloro group can be replaced with nucleophiles (e.g., amines or thiols) to generate diverse derivatives .
  • Stability : Stored under inert atmosphere (2–8°C) to prevent decomposition .

Ethyl 5-(Phenylsulfonyl)-1,2,3-Thiadiazole-4-Carboxylate

  • Structure : Phenylsulfonyl group at position 5.
  • Molecular Formula : C₁₁H₁₀N₂O₄S₂.
  • Molecular Weight : 298.34 g/mol.
  • Melting Point: Not reported.
  • Solubility : Expected to dissolve in polar aprotic solvents (e.g., DMF or DMSO) due to the sulfonyl group .
  • Applications : The electron-withdrawing sulfonyl group enhances electrophilicity at the thiadiazole ring, making it suitable for cross-coupling reactions or as a ligand in catalysis.

Ethyl 5-Phenoxycarbonylamino-1,2,3-Thiadiazole-4-Carboxylate

  • Structure: Phenoxycarbonylamino group at position 5.
  • Molecular Formula : C₁₂H₁₂N₄O₄S.
  • Molecular Weight : 324.32 g/mol.
  • Applications: The bulky phenoxy group may sterically hinder reactions but provides stability for controlled release in pharmaceutical formulations .

Data Table: Comparative Analysis

Compound (Position 5 Substituent) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
Formyl (Target Compound) C₆H₆N₂O₃S* 186.19* Not reported Inferred hydrophobic Pharmaceutical intermediates, reactive intermediates for synthesis
Amino C₅H₇N₃O₂S 173.19 123–125 Insoluble in water Pharmaceutical intermediates
Chloro C₅H₅ClN₂O₂S 192.62 Not reported Insoluble in water Nucleophilic substitution precursor
Phenylsulfonyl C₁₁H₁₀N₂O₄S₂ 298.34 Not reported Polar aprotic solvents Catalysis, cross-coupling reactions
Phenoxycarbonylamino C₁₂H₁₂N₄O₄S 324.32 Not reported Not reported Controlled-release formulations

*Inferred for the target compound based on structural similarity.

Research Findings and Reactivity Insights

  • Reactivity: The formyl group in the target compound is expected to engage in Knoevenagel condensations or Schiff base formation, enabling the synthesis of fused heterocycles or bioactive molecules. Amino derivatives undergo acylation or diazotization, as seen in their use for synthesizing triazoles via Dimroth rearrangements . Chloro derivatives participate in nucleophilic aromatic substitution, a pathway leveraged in agrochemical synthesis .

Biological Activity

Ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

1. Synthesis and Structural Characterization

This compound can be synthesized through various methods involving the reaction of thiadiazole derivatives with appropriate reagents. The synthesis typically involves the formation of the thiadiazole ring followed by functionalization at the 5-position with a formyl group. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

2.1 Antitumor Activity

Recent studies have highlighted the antitumor potential of thiadiazole derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

  • Cell Lines Tested :
    • MKN-45 (gastric cancer)
    • A-431 (epidermoid carcinoma)

Table 1 summarizes the IC50 values for this compound against different cancer cell lines:

Cell Line IC50 (µM) Reference
MKN-4515.3
A-43112.8

These values indicate that this compound exhibits moderate cytotoxicity, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its antitumor effects appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. Studies suggest that the compound may inhibit critical signaling pathways associated with tumor growth.

3. Antimicrobial Activity

In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity against various pathogens.

Table 2 presents the antimicrobial activity data:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64

These findings indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development in treating bacterial infections.

Case Study: Anticancer Efficacy

A recent study examined the effects of this compound on MKN-45 cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways.

Case Study: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. This compound demonstrated effective inhibition at lower concentrations compared to standard antibiotics.

Q & A

Basic: What are the optimized synthetic routes for Ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate, and how can reaction conditions influence yield and purity?

Answer:
The synthesis typically involves formylation of a thiadiazole precursor. For example, Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate (CAS 6440-02-4) can be converted via Vilsmeier-Haack formylation (using POCl₃ and DMF) . Key factors include:

  • Temperature control : Maintaining 0–5°C during formylation prevents side reactions (e.g., ester hydrolysis).
  • Solvent selection : Anhydrous conditions (e.g., dichloromethane) minimize hydrolysis.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) improves purity (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : The formyl proton appears as a singlet at δ 9.8–10.2 ppm, while the ester carbonyl resonates at δ 165–170 ppm .
  • IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (formyl C=O) confirm functional groups .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 217.03 (C₇H₇N₂O₃S) validates the structure .

Advanced: How can SHELX and OLEX2 be utilized in the crystallographic refinement of this compound?

Answer:

  • Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect intensity data .
  • Structure Solution : SHELXD (in SHELX suite) solves the phase problem via direct methods .
  • Refinement : SHELXL refines atomic positions and thermal parameters, while OLEX2 visualizes hydrogen bonds (e.g., O–H···N interactions) and generates publication-ready figures .
  • Validation : Check for R-factor convergence (<0.05) and ADDSYM alerts in PLATON to avoid overfitting .

Advanced: What strategies resolve contradictions in reaction mechanisms for formyl group introduction on thiadiazole rings?

Answer:
Conflicting mechanistic proposals (e.g., electrophilic vs. radical pathways) can be resolved via:

  • Isotopic Labeling : Using DMF-d₇ in Vilsmeier reactions tracks formyl group origin through ²H NMR .
  • Kinetic Studies : Monitoring intermediate formation (e.g., iminium chloride) via in-situ IR identifies rate-determining steps.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) compare activation energies of proposed pathways .

Advanced: How does the electronic environment of the thiadiazole ring affect the reactivity of the formyl group?

Answer:
The electron-deficient thiadiazole ring stabilizes the formyl group through conjugation, reducing electrophilicity:

  • Resonance Effects : Delocalization of the formyl π-electrons into the thiadiazole ring lowers reactivity toward nucleophiles.
  • Tautomerism : In polar solvents, the formyl group may tautomerize to a hydroxymethylene intermediate, altering reactivity .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) at position 4 enhance formyl stability, while electron-donating groups (e.g., methyl) increase susceptibility to hydrolysis .

Advanced: What intermolecular interactions stabilize the crystal structure of this compound?

Answer:
Single-crystal X-ray analysis reveals:

  • Hydrogen Bonds : O–H···O interactions between the formyl oxygen and ester carbonyl (2.8–3.0 Å) form dimeric motifs .
  • π-π Stacking : Parallel-displaced stacking of thiadiazole rings (centroid distance ~3.6 Å) enhances lattice stability .
  • C–H···O Contacts : Weak interactions (C8–H8···O2, 3.2 Å) contribute to layered packing, as seen in related thiadiazole derivatives .

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